Cas no 2034417-34-8 (5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide)

5-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide is a synthetic organic compound featuring a tetrahydroquinazoline dione core linked to a pentanamide moiety via an N-substituted isobutyl group. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of the tetrahydroquinazoline dione unit may confer binding affinity for enzymes or receptors, while the flexible pentanamide linker enhances solubility and bioavailability. The 3-methylbutyl substituent could influence lipophilicity and metabolic stability. This compound is of interest for research applications, including drug discovery and biochemical studies, where its unique heterocyclic framework may enable exploration of structure-activity relationships.
5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide structure
2034417-34-8 structure
Product Name:5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide
CAS No:2034417-34-8
MF:C18H25N3O3
MW:331.40940451622
CID:6077056
PubChem ID:168003736
Update Time:2025-06-15

5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide Chemical and Physical Properties

Names and Identifiers

    • 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide
    • 2034417-34-8
    • Inchi: 1S/C18H25N3O3/c1-13(2)10-11-19-16(22)9-5-6-12-21-17(23)14-7-3-4-8-15(14)20-18(21)24/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3,(H,19,22)
    • InChI Key: LKMWDRHOYJMYGZ-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC2=NC(N1CCCCC(NCCC(C)C)=O)=O

Computed Properties

  • Exact Mass: 331.18959167g/mol
  • Monoisotopic Mass: 331.18959167g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 590
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 78.8Ų

5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide Pricemore >>

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Additional information on 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide

Introduction to 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide (CAS No. 2034417-34-8)

5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2034417-34-8, belongs to a class of molecules that exhibit promising biological activities. The structure of this compound incorporates a unique quinazoline core, which is a well-known scaffold in medicinal chemistry due to its diverse pharmacological properties.

The quinazoline moiety in 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide is particularly noteworthy. Quinazolines are heterocyclic aromatic compounds that have been extensively studied for their potential in treating various diseases, including cancer and infectious disorders. The presence of the dioxo group enhances the electrophilic nature of the quinazoline ring, making it more susceptible to nucleophilic attack by biological targets. This feature is crucial for designing molecules that can interact with enzymes and receptors in a highly specific manner.

Recent advancements in drug discovery have highlighted the importance of targeting protein-protein interactions (PPIs) to develop novel therapeutic agents. The quinazoline scaffold is particularly effective in disrupting PPIs due to its ability to bind to hydrophobic pockets on protein surfaces. In the case of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide, the N-(3-methylbutyl)pentanamide side chain adds an additional layer of complexity to its interaction profile. This side chain can modulate the solubility and bioavailability of the compound, making it more suitable for oral administration.

The synthesis of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide involves multiple steps that require precise control over reaction conditions. The key step in its synthesis is the formation of the quinazoline ring system. This process typically involves condensation reactions between appropriate precursors under acidic or basic conditions. The introduction of the dioxo group and the N-(3-methylbutyl)pentanamide moiety further complicates the synthetic route but also enhances the pharmacological potential of the compound.

In vitro studies have shown that 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide exhibits inhibitory activity against several enzymes and receptors implicated in disease pathways. For instance, preliminary data suggest that this compound may interfere with kinases involved in cancer cell proliferation. The quinazoline core interacts with the ATP-binding site of these kinases, thereby blocking their activity. Additionally, the N-(3-methylbutyl)pentanamide side chain may contribute to binding affinity by forming hydrogen bonds with nearby residues on the target protein.

The potential therapeutic applications of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide are broad and span across multiple disease areas. In oncology, this compound holds promise as a lead candidate for developing kinase inhibitors that could be used to treat various forms of cancer. Furthermore, its ability to disrupt PPIs suggests that it may also be effective against infectious diseases caused by pathogenic bacteria and viruses.

Evaluation of pharmacokinetic properties is essential for determining the clinical feasibility of any new drug candidate. The N-(3-methylbutyl)pentanamide side chain in 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide has been designed to improve oral bioavailability while minimizing toxicity. Preliminary pharmacokinetic studies indicate that this compound has a reasonable half-life and distributes well within target tissues. These findings are encouraging and support further development efforts.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been employed to predict the binding mode of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide with various biological targets. These studies have provided valuable insights into how structural modifications can enhance binding affinity and selectivity. By leveraging computational tools alongside experimental data, researchers can accelerate the optimization process and identify lead compounds with improved therapeutic profiles.

The future direction for research on 5-(2,4-dioxo-l,2, 34 -tetrahy droquin az olin - 33 y l ) - N -( 34 m eth ylbu t y l ) p e n ta n am ide strong > includes both preclinical testing and clinical trials。 Preclinical studies will focus on evaluating its efficacy and safety profile in animal models。 These studies will provide critical data on dosing regimens、pharmacokinetic behavior、and potential side effects。 If preclinical results are promising,the next step would be to initiate clinical trials in humans to assess its therapeutic potential further。

The development of novel pharmaceutical agents is a complex process that requires collaboration across multiple disciplines。 Chemists、biologists、pharmacologists、and clinicians all play vital roles in bringing new drugs from bench to bedside。 The case of 5(24dioxo-l,23,44tetrahy droqu i naz o lin -33y l ) - N -(34m eth ylbu t y l ) pe n ta n am ide strong > exemplifies how interdisciplinary approaches can lead to innovative therapeutics。 By combining structural biology、computational modeling、and synthetic chemistry, researchers can design molecules with tailored biological activities。

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